molecular formula C14H17N5O2 B2529297 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034527-12-1

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2529297
CAS RN: 2034527-12-1
M. Wt: 287.323
InChI Key: CMZFNTDVFNMDBC-UHFFFAOYSA-N
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Description

The compound "2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including antiviral, antimicrobial, antibacterial, and antifungal properties. These activities are often associated with the inhibition of specific enzymes or interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques, such as cyclization reactions and the use of different reagents and catalysts to introduce specific functional groups. For instance, the synthesis of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines involves an iterative process that led to a significant improvement in antiviral activity . Another example is the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from acetohydrazide precursors . These syntheses are typically confirmed by spectroscopic methods such as IR, NMR, and MS, along with elemental analysis.

Molecular Structure Analysis

The molecular structure and stability of these compounds are often investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound were studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data . The stability of the molecule can be analyzed using hyper-conjugative interactions and charge delocalization through NBO analysis .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their biological activities. The presence of specific functional groups, such as the pyrazole and pyrimidine rings, is crucial for their biological function. For instance, the antiviral properties of some derivatives are attributed to the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme, which is part of the de novo pyrimidine biosynthetic pathway . The molecular docking studies suggest that certain functional groups in the molecules are essential for binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their potential therapeutic use. The electronic properties, such as HOMO-LUMO analysis and first hyperpolarizability, can provide insights into the charge transfer within the molecule and its potential role in nonlinear optics . The molecular electrostatic potential (MEP) analysis can indicate the reactive sites of the molecule, which is valuable for understanding its interactions with biological targets .

Scientific Research Applications

Antiviral and Antitumor Applications

  • Antiviral Activity

    Research has identified compounds with structures related to the specified compound showing antiviral activities. For instance, derivatives of pyrazolo and pyrimidine have been synthesized, exhibiting activity against herpes simplex virus-1 (HSV-1) and hepatitis A virus (HAV) (Attaby et al., 2006). Similarly, other studies have focused on synthesizing compounds demonstrating antiviral effects against HSV-1 and human immunodeficiency virus-1 (HIV-1) (El-Subbagh et al., 2000).

  • Cytotoxic and Antitumor Activity

    Various compounds structurally akin to the query have been evaluated for their cytotoxic and antitumor potentials. Research has shown that certain pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives possess moderate to good cytotoxicity against a range of human cancer cell lines, with some analogs demonstrating significant cytotoxicity comparable to standard drugs (Alam et al., 2018).

Antibacterial Activity

  • Antibacterial Activity: Studies involving the synthesis of piperidine containing pyrimidine imines and thiazolidinones have reported antibacterial activities. These compounds were synthesized using microwave irradiation and screened for their effectiveness against bacterial strains, demonstrating the potential utility of such compounds in antibacterial applications (Merugu et al., 2010).

properties

IUPAC Name

2-pyrazol-1-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZFNTDVFNMDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

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